1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol
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Overview
Description
1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol is a compound that features an indole ring substituted with a trifluoromethyl group and a butenol side chain. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source . This reaction is carried out under mild conditions and selectively introduces the trifluoromethyl group to the indole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free oxidative trifluoromethylation process suggests it could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one: Similar structure but with a ketone group instead of an alcohol group.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activities.
Uniqueness
1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol is unique due to the presence of both the trifluoromethyl group and the butenol side chain. This combination enhances its stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H10F3NO |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,11,16-17H |
InChI Key |
YGQJAOQHDNLYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(C(F)(F)F)O |
Origin of Product |
United States |
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